3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a 1,3-benzodioxol group, which is a common motif in many natural products and drugs . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound that has been studied for various biological activities.
Scientific Research Applications
Antitumor and Anti-monoamine Oxidase Activities
Compounds synthesized from 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, through reactions with halides, demonstrated high anti-monoamine oxidase and antitumor activity, highlighting their potential in therapeutic applications against depression and cancer (Markosyan et al., 2015).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed potential antiviral activities against a range of viruses including influenza A, SARS coronavirus, dengue, yellow fever, and several others, indicating their significance in the development of new antiviral drugs (Selvam et al., 2007).
Antimicrobial Activities
A variety of synthesized quinazolinone derivatives, including 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives, exhibited significant antimicrobial activity against selected gram-positive and gram-negative bacteria, underscoring their potential use in combating bacterial infections (Alagarsamy et al., 2015).
Diuretic Agents
Quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties were prepared and showed diuretic activity, providing a new avenue for the development of diuretic medications (Maarouf et al., 2004).
Anticancer Activity and EGFR-Tyrosine Kinase Targeting
Novel synthesized quinazoline derivatives targeting EGFR-tyrosine kinase exhibited notable anticancer activity, particularly against CNS SNB-75 cancer cell lines, suggesting their importance in cancer therapy (Noolvi & Patel, 2013).
Mechanism of Action
Target of Action
Compounds with a benzodioxol moiety have been found to interact with various targets, such as Glycogen synthase kinase-3 beta . The role of this enzyme is to add a phosphate group to glycogen synthase, which is a key enzyme in glycogen metabolism.
Mode of Action
The interaction of these compounds with their targets can lead to changes in the activity of the target protein, which can then influence various cellular processes .
Biochemical Pathways
Compounds that target glycogen synthase kinase-3 beta can influence pathways related to glycogen metabolism .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, compounds that inhibit Glycogen synthase kinase-3 beta could potentially influence cell growth and metabolism .
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one, followed by the introduction of a sulfur atom to form the final product.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "1,3-benzodioxole", "thiourea", "sodium hydroxide", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid to form 2-chloro-3,5-dinitrobenzoic acid.", "Step 2: Reduction of 2-chloro-3,5-dinitrobenzoic acid with tin and hydrochloric acid to form 2-chloro-3-amino benzoic acid.", "Step 3: Condensation of 2-chloro-3-amino benzoic acid with 1,3-benzodioxole in the presence of acetic acid and sodium hydroxide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one.", "Step 4: Treatment of 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one with thiourea in the presence of ethanol and hydrochloric acid to introduce a sulfur atom and form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS No. |
422527-25-1 |
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
InChI Key |
YBPVWSVNIXCYJX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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